Fmoc-4-aminocinnamic acid

Peptide Synthesis Lipophilicity HPLC Method Development

Fmoc-4-aminocinnamic acid (CAS 1009806-19-2) is a hybrid compound that integrates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a 4-aminocinnamic acid core, resulting in the molecular formula C24H19NO4 and a molecular weight of approximately 385.4 g/mol. This building block is distinguished by its (E)-cinnamic acid backbone, which imparts an extended, rigid aromatic system with a conjugated α,β-unsaturated carboxylic acid moiety.

Molecular Formula C24H19NO4
Molecular Weight 385.4 g/mol
CAS No. 1009806-19-2
Cat. No. B1390395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-aminocinnamic acid
CAS1009806-19-2
Molecular FormulaC24H19NO4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O
InChIInChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+
InChIKeyMULOIKZCIBVDEJ-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-Aminocinnamic Acid (CAS 1009806-19-2): A Conformationally-Restricted Building Block for Advanced Peptide and Biomaterial Synthesis


Fmoc-4-aminocinnamic acid (CAS 1009806-19-2) is a hybrid compound that integrates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a 4-aminocinnamic acid core, resulting in the molecular formula C24H19NO4 and a molecular weight of approximately 385.4 g/mol . This building block is distinguished by its (E)-cinnamic acid backbone, which imparts an extended, rigid aromatic system with a conjugated α,β-unsaturated carboxylic acid moiety . This structure differentiates it from simpler Fmoc-protected aromatic acids (e.g., Fmoc-4-aminobenzoic acid, Fmoc-4-aminophenylacetic acid) by providing unique conformational constraints and electronic properties that are critical for designing peptides with defined secondary structures, peptide-mimetics, and advanced functional materials .

Beyond Simple Fmoc-Amino Acids: Why Fmoc-4-Aminocinnamic Acid is Not Interchangeable with Other Aromatic Building Blocks


The procurement of Fmoc-4-aminocinnamic acid cannot be circumvented by substituting it with other commercially available Fmoc-protected aromatic amines, such as Fmoc-4-aminobenzoic acid (CAS 185116-43-2) or Fmoc-4-aminophenylacetic acid (CAS 186320-07-3). These seemingly similar compounds possess critically different molecular architectures that directly impact their physicochemical properties and, consequently, their function in synthesis. The rigid, conjugated trans-cinnamic acid scaffold of Fmoc-4-aminocinnamic acid introduces a unique combination of extended π-conjugation and a specific spatial orientation of the carboxylic acid group, which is absent in its saturated or shorter-chain analogs . This differentiation leads to quantifiable variations in lipophilicity, as measured by calculated LogP values, and thermal stability, as evidenced by distinct melting/decomposition points . Substituting with a different analog would fundamentally alter the compound's behavior in solid-phase peptide synthesis (SPPS), potentially affecting coupling efficiency, resin loading, and the final conformation of the synthesized peptide or polymer .

Quantitative Differentiation: Fmoc-4-Aminocinnamic Acid vs. Key Structural Analogs


Lipophilicity (LogP) as a Predictive Metric for Peptide and Polymer Design

Fmoc-4-aminocinnamic acid demonstrates significantly higher calculated lipophilicity (LogP) compared to its most closely related analogs, Fmoc-4-aminobenzoic acid and Fmoc-4-aminophenylacetic acid. This property is a critical determinant of a compound's behavior in reversed-phase HPLC purification and its solubility in organic solvents used for SPPS [1][2].

Peptide Synthesis Lipophilicity HPLC Method Development

Thermal Stability Profile (Melting Point with Decomposition)

The thermal stability of Fmoc-4-aminocinnamic acid, characterized by its melting point with decomposition, is measurably higher than that of the analogous Fmoc-4-aminobenzoic acid .

Solid-Phase Synthesis Thermal Stability Material Science

Unique Conformational Restraint via Conjugated π-System

The core structural feature of Fmoc-4-aminocinnamic acid is its trans-cinnamic acid moiety, which provides a rigid, extended linker between the amino and carboxyl functionalities. This is a fundamental difference from the more flexible Fmoc-4-aminophenylacetic acid or the shorter, directly attached Fmoc-4-aminobenzoic acid .

Peptidomimetics Conformational Analysis Medicinal Chemistry

High-Value Research Applications for Fmoc-4-Aminocinnamic Acid


Synthesis of Conformationally-Constrained Peptide and Peptidomimetic Libraries

Due to its rigid, conjugated trans-cinnamic acid core, Fmoc-4-aminocinnamic acid is an ideal building block for generating peptide-mimetics with restricted conformational freedom. This property, as highlighted by its unique structure compared to more flexible analogs , is crucial for medicinal chemistry campaigns focused on improving target binding affinity, selectivity, and metabolic stability by pre-organizing the ligand into its bioactive conformation.

Development of Advanced Functional Materials via Self-Assembly

The combination of the hydrophobic Fmoc group and the extended aromatic cinnamic acid moiety, as evidenced by its high calculated LogP (XLogP3-AA of 5.179) , makes this compound a strong candidate for the bottom-up fabrication of supramolecular materials. Its increased lipophilicity relative to other aromatic Fmoc-amino acids [1][2] can drive self-assembly in aqueous environments, leading to the formation of hydrogels, nanofibers, or other nanostructures for applications in drug delivery, tissue engineering, and catalysis.

Design of Peptide-Based Enzyme Inhibitors

The cinnamic acid backbone is a known pharmacophore in several classes of enzyme inhibitors [3]. Fmoc-4-aminocinnamic acid provides a convenient, protected form for incorporating this privileged structure into peptides. The quantitative differences in lipophilicity and conformational rigidity it offers over analogs like Fmoc-4-aminobenzoic acid [1][2] can be strategically exploited to optimize inhibitor binding to hydrophobic enzyme pockets or to create more potent and selective biological probes.

Synthesis of Complex Natural Product and Polymer Analogs

The compound's high purity (typically ≥95%) and well-defined chemical properties, including its distinct melting point of 270-272 °C , make it a reliable building block for multi-step organic synthesis. Its extended conjugated system provides a unique electronic and structural motif that is valuable for synthesizing analogs of natural products, such as polyketides and phenylpropanoids, or for creating novel conjugated polymers with tailored optical or electronic properties.

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